Sodium niobate

描述

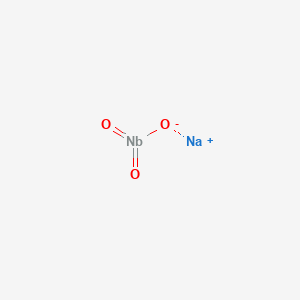

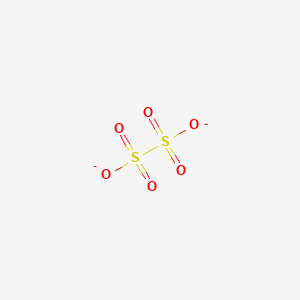

Sodium niobate, with the chemical formula NaNbO₃, is a perovskite oxide that belongs to the family of alkaline niobates. It is known for its promising lead-free piezoelectric properties, making it a valuable material in various applications. This compound is less studied compared to its counterparts, lithium niobate and potassium niobate, but it holds significant potential due to its unique properties .

作用机制

Target of Action

Sodium niobate (NaNbO3) is a compound that belongs to the family of alkaline niobates . It is less studied than lithium niobate (LiNbO3) and potassium niobate (KNbO3), but it is known to be a promising lead-free piezoelectric ceramic . Its primary targets are the applications in the field of piezoelectric devices, such as sensors and actuators .

Mode of Action

this compound exhibits an extremely complex sequence of structural phase transitions . These transitions are influenced by temperature and external electric fields . Different vibration modes relating to the A-site ions and NbO6 octahedra in this compound exhibit distinct and abrupt distortion behavior during these transitions .

Biochemical Pathways

This activity was studied for photocatalytic hydrogen production, and it was found that this compound cubes exhibited good photocatalytic activity under UV light irradiation .

Result of Action

The result of this compound’s action is largely dependent on its application. For instance, in photocatalytic applications, this compound can facilitate the production of hydrogen under UV light irradiation . In piezoelectric applications, this compound can convert mechanical energy into electrical energy, and vice versa .

Action Environment

The action of this compound is influenced by various environmental factors. For example, its structural phase transitions are temperature-dependent . Additionally, its photocatalytic activity is influenced by the presence of UV light . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

准备方法

Synthetic Routes and Reaction Conditions: Sodium niobate can be synthesized through various methods, including:

Hydrothermal Method: This involves reacting niobium pentoxide (Nb₂O₅) with sodium hydroxide (NaOH) under high temperature and pressure conditions.

Solid-State Reaction: This method involves mixing sodium carbonate (Na₂CO₃) with niobium pentoxide (Nb₂O₅) and heating the mixture at high temperatures (around 750°C) to produce this compound.

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain this compound powders.

Industrial Production Methods: Industrial production of this compound often employs the solid-state reaction method due to its scalability and cost-effectiveness. advancements in hydrothermal and sol-gel methods are being explored to improve the quality and properties of the final product .

化学反应分析

Sodium niobate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state compounds.

Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state compounds.

Common reagents used in these reactions include sodium hydroxide, niobium pentoxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Sodium niobate has a wide range of scientific research applications, including:

Chemistry: It is used as a photocatalyst for hydrogen production and the decomposition of organic contaminants.

Biology and Medicine: this compound nanocubes have shown cytotoxicity against human colon colorectal carcinoma cell lines, making them potential candidates for cancer treatment.

Energy Storage: It is being explored as a material for energy storage applications due to its antiferroelectric properties.

相似化合物的比较

Sodium niobate can be compared with other similar compounds such as:

Lithium Niobate (LiNbO₃): Known for its ferroelectric and nonlinear optical properties, widely used in telecom applications.

Potassium Niobate (KNbO₃): Known for its large nonlinear coefficients, ideal for wavelength conversion and lead-free piezoceramics.

Potassium this compound (K₀.₅Na₀.₅NbO₃): A solid solution that combines the properties of both sodium and potassium niobate, offering excellent piezoelectric properties.

This compound is unique due to its lead-free nature and promising piezoelectric properties, making it an environmentally friendly alternative to traditional lead-based piezoelectric materials .

属性

IUPAC Name |

sodium;oxido(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.Nb.3O/q+1;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYBEXRJGPQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaNbO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020935 | |

| Record name | Sodium niobate (NaNbO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium niobate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-09-2 | |

| Record name | Sodium niobate (NaNbO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of sodium niobate?

A1: this compound has the molecular formula NaNbO3 and a molecular weight of 195.89 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize this compound. These include: * X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of this compound. [, , , , , , , , , ] * Scanning electron microscopy (SEM): Provides information about the morphology and size of this compound particles and layers. [, ] * Transmission electron microscopy (TEM): Offers high-resolution imaging of this compound nanostructures, revealing details like core-shell formation and lattice matching. [] * Diffuse reflectance spectroscopy: Used to determine the band gap energy (Eg) of this compound, which is crucial for its photocatalytic activity. [] * Photoluminescence spectroscopy: Provides insights into the charge carrier dynamics and recombination processes in this compound, particularly when modified with other materials like CdS. [] * Mössbauer Spectroscopy: Can be used as a complementary technique to study the structural properties of iron-doped potassium this compound powders. []

Q3: How does the synthesis method affect the morphology and properties of this compound?

A4: The synthesis method significantly influences the morphology, size, and properties of this compound. * Hydrothermal synthesis: Often leads to the formation of nanorods or nanowires, which are desirable for applications like photocatalysis and energy storage. [, , , , , ]* Solid-state reaction: Typically produces larger particles and requires higher temperatures. [, ]

Q4: What are the catalytic applications of this compound?

A5: this compound, particularly in its nanostructured forms, exhibits photocatalytic activity. For instance, it can be used for:* Photoelectrochemical water splitting: this compound nanorods modified with cadmium sulfide (CdS) demonstrate significantly enhanced photocurrent density compared to bare this compound, indicating improved charge separation and potential for efficient water splitting under UV light. []

Q5: How does the modification of this compound with other materials affect its properties?

A6: Modifying this compound with other materials can significantly enhance its properties. * CdS grafting: Improves the photocatalytic activity of this compound nanorods by creating a core-shell structure that facilitates efficient charge separation and transfer. []* Silver oxide (Ag2O) grafting: Transforms this compound nanofibers into efficient adsorbents for radioactive iodide ions, addressing environmental concerns associated with radioactive waste disposal. []

Q6: Are there computational studies on this compound?

A7: Yes, computational methods like density functional theory (DFT) are used to study this compound, especially for understanding:* Defect formation energies: DFT calculations help determine the thermodynamically preferred lattice sites and charge states of vacancies and substitutional atoms (e.g., copper) in potassium this compound under different processing conditions. []* Phonon dynamics: First-principles lattice dynamics calculations based on DFT can be used to analyze the phonon density of states in this compound, providing insights into its structural phase transitions. []

Q7: What are the potential applications of potassium this compound (KNN) ceramics?

A8: KNN ceramics are being explored as lead-free alternatives to lead zirconate titanate (PZT) in various applications, including: * Piezoelectric devices: KNN-based ceramics show promising piezoelectric properties, making them suitable for sensors, actuators, and transducers. [, , , , , , , , , ] * Energy storage: Relaxor ferroelectric ceramics based on this compound, modified with dopants like tantalum, exhibit excellent energy storage properties with high energy density and efficiency, making them promising for high-power energy storage applications. []

Q8: How does the microstructure of this compound ceramics influence their properties?

A9: The microstructure of this compound ceramics, particularly grain size and domain structure, significantly influences their electrical properties. * Larger grain size: Often associated with enhanced ferroelectric properties in this compound ceramics. []* Domain structure: The presence of multiple phases and complex domain structures can improve the piezoelectric properties of KNN-based ceramics. []

Q9: What are the challenges in processing KNN-based ceramics?

A10: While promising, processing KNN-based ceramics presents challenges:* Abnormal grain growth: Can negatively impact the electrical properties and requires careful control during sintering. [, ]* Compositional control: Maintaining the desired stoichiometry is crucial for achieving optimal properties. [, , ]

Q10: How does the addition of other elements affect KNN-based ceramics?

A11: Doping KNN with other elements can tailor its properties:* Copper oxide (CuO): Acts as a sintering aid and can enhance the electrostrain behavior of KNN-based ceramics. [, ]* Lithium: Can modify the phase transitions and enhance the piezoelectric properties of KNN-based ceramics. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)

![(1R,2S,5R,8S,9S,12R,13R)-8,12-dihydroxy-2,6,6',6',9,13-hexamethyl-16-methylidenespiro[10,14-dioxatetracyclo[7.6.1.01,12.02,7]hexadec-6-ene-5,5'-pyran]-2',11,15-trione](/img/structure/B1226812.png)

![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)

![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)